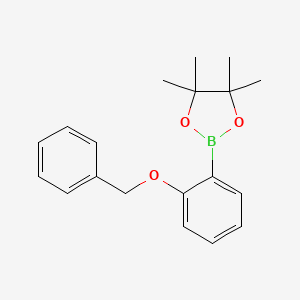

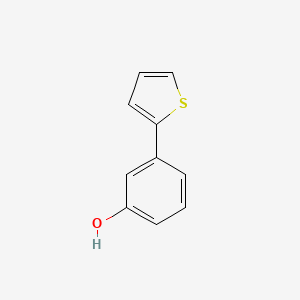

3-Thiophen-2-ylphenol

Übersicht

Beschreibung

3-Thiophen-2-ylphenol is a chemical compound with the CAS Number: 29886-66-6. It has a molecular weight of 176.24 and is typically stored at room temperature. The compound is in powder form .

Synthesis Analysis

Thiophene derivatives, including 3-Thiophen-2-ylphenol, are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Chemical Reactions Analysis

Thiophene-based analogs, including 3-Thiophen-2-ylphenol, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds

Thiophene-based analogs, such as 3-Thiophen-2-ylphenol, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

3-Thiophen-2-ylphenol has a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effective drugs in present respective disease scenario .

Industrial Chemistry

Thiophene derivatives, including 3-Thiophen-2-ylphenol, are utilized in industrial chemistry . They are particularly used as corrosion inhibitors .

Material Science

Thiophene derivatives find large application in material science . They are used in the development of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .

Coordination Chemistry

In coordination chemistry, thiophene derivatives are also widely used . They play a significant role in the synthesis of various coordination compounds .

Organic Synthesis

Thiophene derivatives serve as intermediates in organic synthesis . They are used in the synthesis of a variety of organic compounds .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiophene-based compounds, which include 3-thiophen-2-ylphenol, are known to have a variety of biological effects . They have been studied for their potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which are key enzymes in the inflammatory response . The interaction of these compounds with their targets can result in changes in cellular processes, potentially leading to various biological effects .

Biochemical Pathways

Thiophene-based compounds are known to influence and alter the initiation, promotion, and progression of various biological processes

Pharmacokinetics

Polyphenols, a class of compounds that may include 3-thiophen-2-ylphenol, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the polyphenols and thus their pharmacological action .

Result of Action

Thiophene-based compounds are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact effects of 3-Thiophen-2-ylphenol at the molecular and cellular level would require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like 3-Thiophen-2-ylphenol. Factors such as diet, lifestyle, and exposure to other chemicals can affect how the body metabolizes these compounds and thus their bioavailability and efficacy . Additionally, environmental factors can also influence the epigenetic marks on DNA, which can in turn affect gene expression and the body’s response to compounds like 3-Thiophen-2-ylphenol .

Eigenschaften

IUPAC Name |

3-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLPFAEBJQNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393696 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-YL)phenol | |

CAS RN |

29886-66-6 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

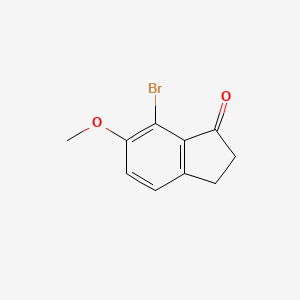

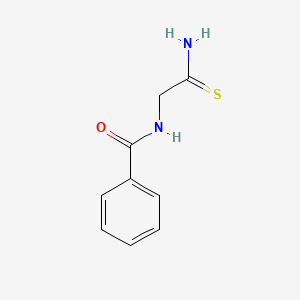

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

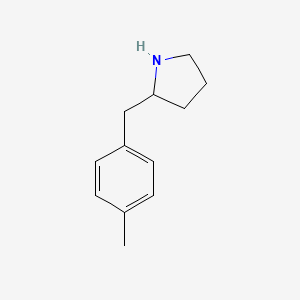

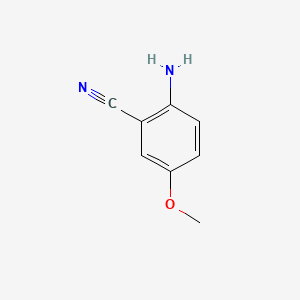

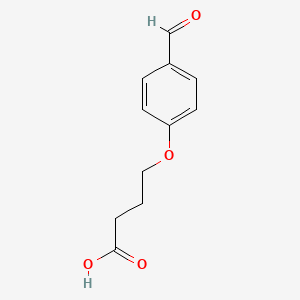

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)